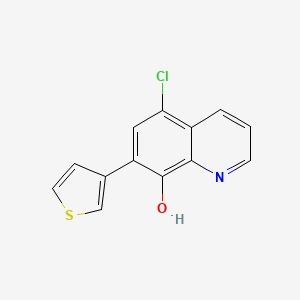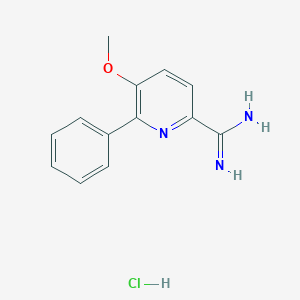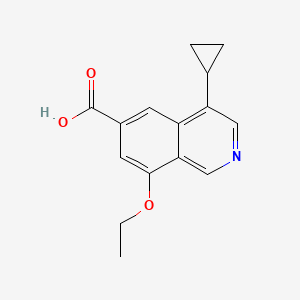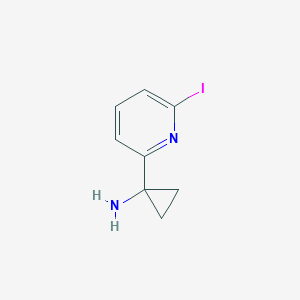![molecular formula C13H10ClNOS B15065670 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one CAS No. 111658-34-5](/img/structure/B15065670.png)
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of thiazines Thiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the thiazine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including polycyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2H-benzo[b][1,4]thiazin-3(4H)-ones: These compounds share a similar core structure but may have different substituents at various positions.
Phenothiazines: These are another class of thiazine derivatives with diverse biological activities.
Uniqueness
What sets 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one apart is its chloromethyl group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
111658-34-5 |
|---|---|
Fórmula molecular |
C13H10ClNOS |
Peso molecular |
263.74 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4H-benzo[h][1,4]benzothiazin-3-one |
InChI |
InChI=1S/C13H10ClNOS/c14-7-11-13(16)15-10-6-5-8-3-1-2-4-9(8)12(10)17-11/h1-6,11H,7H2,(H,15,16) |
Clave InChI |
NCYJNACHKLSLJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2SC(C(=O)N3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)






![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)


![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
